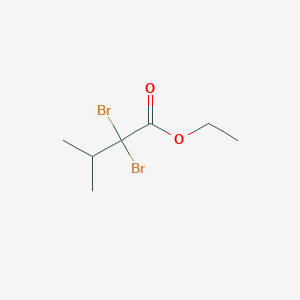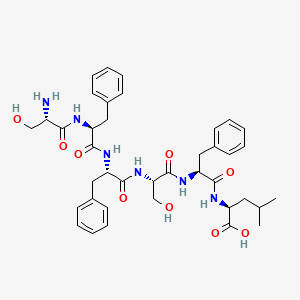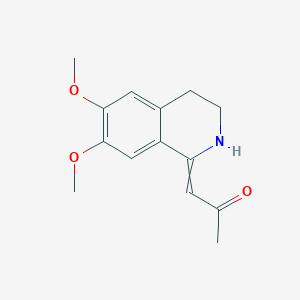
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one is a chemical compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, is characterized by the presence of methoxy groups at the 6 and 7 positions of the isoquinoline ring and a propan-2-one moiety attached to the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one can be synthesized through various synthetic routes. One common method involves the condensation of 6,7-dimethoxy-1-tetralone with an appropriate amine, followed by cyclization and subsequent oxidation. The reaction conditions typically involve the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The industrial production process often includes steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions: 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Dihydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological or chemical context in which the compound is used.
類似化合物との比較
6,7-Dimethoxy-1-tetralone: A precursor in the synthesis of 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)propan-2-one.
Isoquinoline: The parent compound of the isoquinoline derivatives.
Quinoline: A structurally related compound with similar chemical properties.
Uniqueness: this compound is unique due to the presence of methoxy groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. Additionally, the propan-2-one moiety attached to the nitrogen atom provides distinct chemical properties that differentiate it from other isoquinoline derivatives.
特性
CAS番号 |
212195-65-8 |
|---|---|
分子式 |
C14H17NO3 |
分子量 |
247.29 g/mol |
IUPAC名 |
1-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)propan-2-one |
InChI |
InChI=1S/C14H17NO3/c1-9(16)6-12-11-8-14(18-3)13(17-2)7-10(11)4-5-15-12/h6-8,15H,4-5H2,1-3H3 |
InChIキー |
GMMLSZNOQRWPPX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C=C1C2=CC(=C(C=C2CCN1)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene](/img/structure/B14237132.png)
![3-[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]propanoic acid](/img/structure/B14237142.png)
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
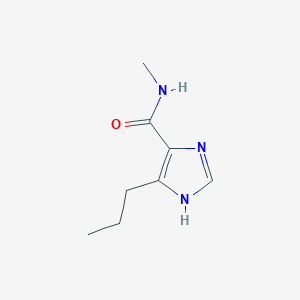
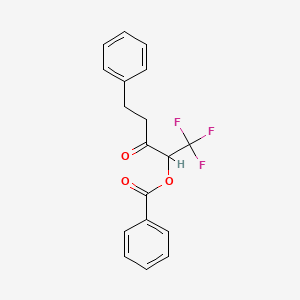
![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
![4-{4-(3,5-Dimethylphenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2,6-dimethylpyridine](/img/structure/B14237163.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
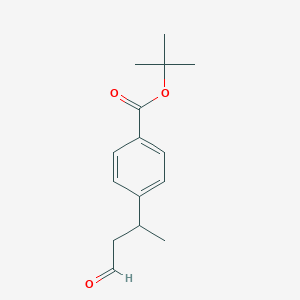
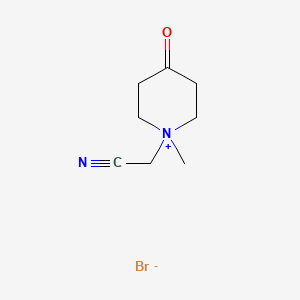
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)
